Everolimus O-ethyl impurity
Overview
Description
An impurity of Everolimus. Everolimus inhibits cytokine-mediated lymphocyte proliferation.
Mechanism of Action
Target of Action
Everolimus O-ethyl impurity, like Everolimus, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its protein receptor FKBP12 . This interaction directly inhibits mTOR complex 1 (mTORC1), thereby inhibiting its downstream signaling . As a result, the production of mRNAs coding for proteins involved in the cell cycle and glycolysis process is impaired or altered, leading to the inhibition of tumor growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mTOR pathway . This pathway regulates several crucial cellular processes, including protein synthesis, regulation of angiogenesis, lipid biosynthesis, mitochondrial biogenesis and function, cell cycle, and autophagy .
Pharmacokinetics
This compound, derived from Everolimus, contains a 2-hydroxy-ethyl chain in the 40th position that makes the drug more hydrophilic than Everolimus, thereby increasing its oral bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth, proliferation, and survival . By inhibiting mTORC1, the compound disrupts the production of proteins crucial for these processes, thereby inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
Everolimus O-ethyl impurity, like Everolimus, is likely to interact with the mTOR pathway . This pathway is crucial for regulating cell growth, proliferation, and survival . The compound may bind to FKBP12, a protein that is part of the mTOR complex, inhibiting the signal transduction of the mTOR pathway .
Cellular Effects
The cellular effects of this compound are expected to be similar to those of Everolimus. Everolimus has been shown to block growth-driven transduction signals in T-cell responses to alloantigen . This action occurs at a later stage than the calcineurin inhibitors ciclosporin and tacrolimus . Therefore, it is plausible that this compound may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is likely to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a derivative of Everolimus, it may bind to the FKBP12 protein, inhibiting the mTOR pathway . This inhibition could lead to changes in gene expression and cellular functions.
Temporal Effects in Laboratory Settings
Studies on Everolimus suggest that it is stable when stored at -20°C for up to 90 days . It’s plausible that this compound may have similar stability characteristics.
Dosage Effects in Animal Models
Studies on Everolimus have shown that it improves outcomes in a rat model of intracerebral hemorrhage at dosages of 50 and 100 µg/kg . It’s plausible that this compound may have similar dosage-dependent effects.
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Everolimus. Everolimus is known to impact glucose metabolism, impairing glycolysis and the pentose phosphate pathway . Therefore, this compound may interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Everolimus is known to be rapidly absorbed and reaches peak concentration after 1.3–1.8 hours . It’s plausible that this compound may have similar transport and distribution characteristics.
Properties
IUPAC Name |
(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,35R)-30-ethoxy-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19-methoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H85NO14/c1-11-66-45-31-41-22-20-39(8)54(63,69-41)51(60)52(61)55-24-16-15-19-42(55)53(62)68-46(36(5)29-40-21-23-44(67-26-25-56)47(30-40)64-9)32-43(57)35(4)28-38(7)49(59)50(65-10)48(58)37(6)27-33(2)17-13-12-14-18-34(45)3/h12-14,17-18,28,33,35-37,39-42,44-47,49-50,56,59,63H,11,15-16,19-27,29-32H2,1-10H3/b14-12+,17-13+,34-18+,38-28+/t33-,35-,36-,37-,39-,40+,41?,42+,44-,45+,46+,47-,49-,50+,54-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZQORCAKVOXCS-UAOJCEQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC2CCC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(CC(=O)C(C=C(C(C(C(=O)C(CC(C=CC=CC=C1C)C)C)OC)O)C)C)C(C)CC4CCC(C(C4)OC)OCCO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]\1CC2CC[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H](CC(=O)[C@@H](/C=C(/[C@H]([C@H](C(=O)[C@@H](C[C@@H](/C=C/C=C/C=C1\C)C)C)OC)O)\C)C)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OCCO)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H85NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704711-12-5 | |
Record name | 7-o-Desmethyl-7-O-ethyl everolimus | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1704711125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-O-DESMETHYL-7-O-ETHYL EVEROLIMUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CYA2X8ZTL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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